molecular formula C14H15NO2S B12591848 Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- CAS No. 646066-75-3

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)-

Cat. No.: B12591848
CAS No.: 646066-75-3
M. Wt: 261.34 g/mol
InChI Key: XWBVPDIXERDGIT-UHFFFAOYSA-N
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Description

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H15NO2S It is known for its unique structure, which includes a nitrile group, a cyclopentylidene moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a suitable sulfonyl chloride to introduce the phenylsulfonyl group. This intermediate is then reacted with a nitrile source under specific conditions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The phenylsulfonyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the phenylsulfonyl group can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile, 2-cyclopentylidene-3-(methylsulfonyl)-
  • Propanenitrile, 2-cyclopentylidene-3-(ethylsulfonyl)-

Uniqueness

Propanenitrile, 2-cyclopentylidene-3-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

646066-75-3

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-cyclopentylidenepropanenitrile

InChI

InChI=1S/C14H15NO2S/c15-10-13(12-6-4-5-7-12)11-18(16,17)14-8-2-1-3-9-14/h1-3,8-9H,4-7,11H2

InChI Key

XWBVPDIXERDGIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CS(=O)(=O)C2=CC=CC=C2)C#N)C1

Origin of Product

United States

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